rac-ethyl 5-amino-2-chloro-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-ethyl 5-amino-2-chloro-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate is a synthetic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science . This particular compound is notable for its unique structural features, including a trifluoromethyl group and a cyclopropyl ring, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of rac-ethyl 5-amino-2-chloro-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate involves several steps. One common method includes the cyclization of amido-nitriles under mild reaction conditions, which allows for the inclusion of various functional groups . Industrial production methods typically involve the use of nickel-catalyzed addition reactions, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole compound .
Chemical Reactions Analysis
rac-ethyl 5-amino-2-chloro-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and amino positions, using reagents like sodium azide or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole oxides, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
rac-ethyl 5-amino-2-chloro-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of rac-ethyl 5-amino-2-chloro-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to enzymes and receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
rac-ethyl 5-amino-2-chloro-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives, such as:
Imidazole-4-carboxamide: Known for its antiviral properties.
2-Methylimidazole: Used in the production of pharmaceuticals and agrochemicals.
1H-Imidazole-4-carboxylic acid: Studied for its potential as a pharmaceutical intermediate.
The uniqueness of this compound lies in its trifluoromethyl and cyclopropyl groups, which impart distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 5-amino-2-chloro-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3O2/c1-2-19-8(18)6-7(15)17(9(11)16-6)5-3-4(5)10(12,13)14/h4-5H,2-3,15H2,1H3/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSQXCACOBWRFZ-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=N1)Cl)C2CC2C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N(C(=N1)Cl)[C@@H]2C[C@H]2C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.